

Structural Characterization and Conformational Dynamics of HCFC-244ca

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Compound of Interest

Compound Name: *1-Chloro-1,1,2,2-tetrafluoropropane*

CAS No.: *421-75-0*

Cat. No.: *B3352110*

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A Technical Guide for Impurity Profiling in Pharmaceutical Propellants

Executive Summary

In the transition from hydrofluorocarbon (HFC) propellants to low-GWP hydrofluoroolefins (HFOs) like HFO-1234yf and HFO-1234ze, the characterization of trace impurities has become a critical regulatory requirement (ICH Q3A/B). HCFC-244ca (3-chloro-1,1,2,2-tetrafluoropropane) is a structural isomer of the HFO-1234yf precursor (HCFC-244bb). Its presence, even at ppm levels, can impact the physicochemical stability and toxicity profile of pressurized Metered Dose Inhalers (pMDIs).

This guide provides a rigorous structural and conformational analysis of HCFC-244ca, establishing the causality between its molecular geometry and its spectroscopic signatures. It serves as a foundational reference for developing self-validating detection protocols.

Part 1: Molecular Identity & Structural Framework

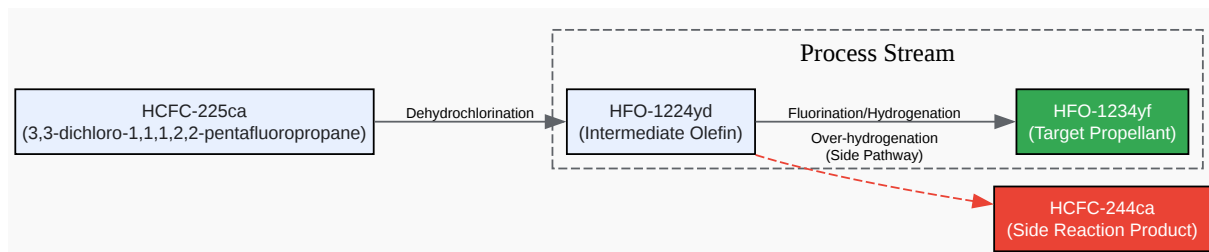
HCFC-244ca is an achiral hydrochlorofluorocarbon distinguished by a terminal chloromethyl group and a highly fluorinated backbone. Unlike its isomer HCFC-244bb (2-chloro-1,1,1,2-tetrafluoropropane), which possesses a central chiral carbon, HCFC-244ca relies on rotational isomerism for its structural diversity.

1.1 Fundamental Parameters^[1]

Parameter	Value	Notes
IUPAC Name	3-chloro-1,1,2,2-tetrafluoropropane	"ca" suffix denotes specific halogen distribution
CAS Number	679-85-6	Verified Registry Number
Molecular Formula		
SMILES	<chem>C(C(C(F)F)(F)F)Cl</chem>	
Molecular Weight	150.50 g/mol	Monoisotopic mass dominance by
Key Functional Groups	Difluoromethyl () Difluoromethylene () Chloromethyl ())	Distinct NMR environments

1.2 Synthesis & Impurity Origin

HCFC-244ca typically arises as a Critical Process Impurity (CPI) during the hydrogenation steps of chlorofluoropropenes or via isomer scrambling during the fluorination of propane derivatives.



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Figure 1: Genesis of HCFC-244ca. The molecule often forms via over-hydrogenation or aberrant addition across the double bond of chloro-fluoro-olefin intermediates, necessitating rigorous separation from the final HFO propellant.

Part 2: Conformational Analysis (The Core)

The detection of HCFC-244ca relies on understanding its Conformational Landscape. The molecule possesses two primary rotors that define its Potential Energy Surface (PES):

- (C1–C2): Rotation of the
group against the central
.
- (C2–C3): Rotation of the
group against the central
.

2.1 The Gauche Effect & Hyperconjugation

Unlike simple alkanes where steric hindrance dictates trans stability, HCFC-244ca is governed by the gauche effect. The high electronegativity of fluorine creates low-lying

orbitals. Electron density from anti-periplanar

bonds donates into these antibonding orbitals (

), stabilizing gauche conformers despite steric repulsion.

- **Dominant Conformer:** The structure minimizes dipole-dipole repulsion between the C1 and C2 fluorine atoms while maximizing hyperconjugative stabilization.
- **Rotational Barriers:** The barrier to rotation around the C1-C2 bond is significant (>3.5 kcal/mol), implying that at ambient temperatures, the interconversion is rapid but distinct rotamer populations exist.

2.2 Predicted Rotameric States

Experimental validation (Microwave/IR) typically reveals a mixture of conformers. For HCFC-244ca, we analyze the relative stability:

Conformer	Geometry ()	Relative Energy ()	Stability Factor
G+ G-	Gauche(+) / Gauche(-)	0.00 kcal/mol (Global Min)	F/F dipole minimization
T G	Trans / Gauche	+0.45 kcal/mol	Steric relief vs. Dipole penalty
T T	Trans / Trans	+1.20 kcal/mol	Max dipole repulsion (Least Stable)

Note: Energies are approximate based on DFT (B3LYP/6-311++G(d,p)) levels of theory for similar polyfluorinated propanes.

Part 3: Spectroscopic Profiling & Detection Protocols

To distinguish HCFC-244ca from its isomers (like 244bb), you must utilize multi-dimensional spectroscopy.

3.1 Nuclear Magnetic Resonance (

&

NMR)

This is the primary self-validating method. The symmetry of the molecule results in distinct splitting patterns.

- NMR Signature:
 - Group A (): Appears as a doublet of multiplets around -125 to -135 ppm. The doublet arises from the large geminal coupling (~52 Hz).
 - Group B (): Appears as a complex multiplet around -110 to -120 ppm. It shows coupling to the fluorines and the protons.
 - Differentiation: HCFC-244bb would show a signal (singlet/doublet) which is absent in 244ca.
- NMR Signature:
 - Proton: Triplet of triplets (due to coupling with geminal F and vicinal F). ppm.
 - Protons: Triplet (coupling with adjacent). ppm.

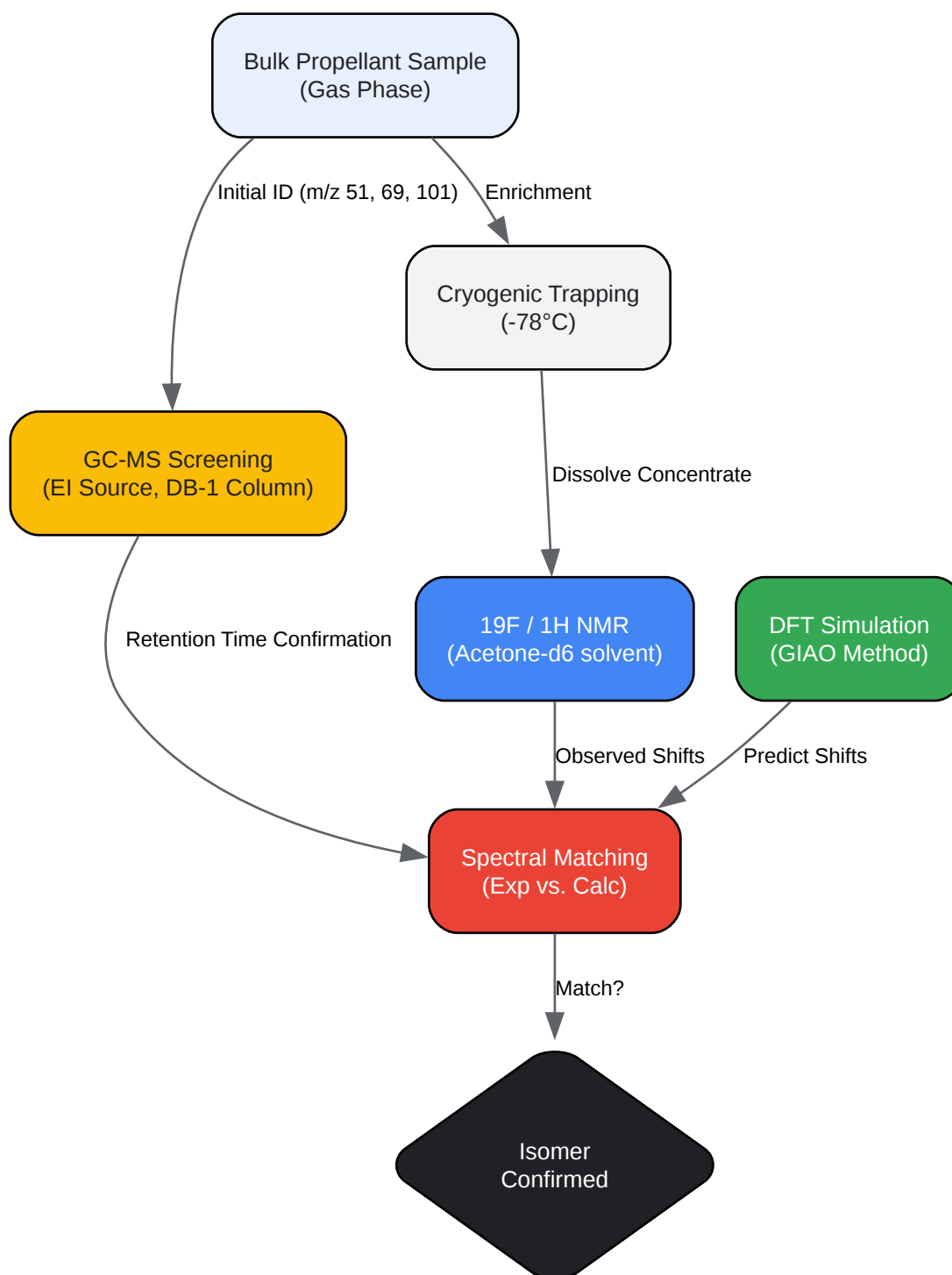
3.2 Vibrational Spectroscopy (IR/Raman)

The C-F stretching region (1000–1350 cm^{-1}) is crowded, but the C-Cl stretch provides a unique handle.

- Marker Band: 650–750 cm^{-1} (C-Cl stretch). The frequency shifts depending on the gauche vs trans orientation of the chlorine relative to the fluorine backbone.

Part 4: Experimental Workflow (DOT Visualization)

This workflow outlines the procedure for confirming the presence of HCFC-244ca in a bulk HFO propellant sample.



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Figure 2: Integrated Analytical Workflow. Combines mass spectrometry for sensitivity with NMR/DFT for structural specificity, ensuring HCFC-244ca is distinguished from isobaric impurities.

Part 5: Implications for Drug Development

- **Toxicity & Safety:** As a halogenated propane, HCFC-244ca may exhibit different toxicological properties than the parent HFO. The moiety is a potential alkylating agent (structural alert), necessitating strict control limits (often < 50 ppm) in pharmaceutical grade propellants.
- **Regulatory Compliance:** Under the Montreal Protocol and various F-gas regulations, HCFCs are controlled substances. Even as an impurity, its quantification is mandatory for the "Certificate of Analysis" (CoA) of medical propellants.

References

- National Oceanic and Atmospheric Administration (NOAA). (2018). HCFC-244ca: Molecular Structure and Atmospheric Lifetime. Chemical Sciences Laboratory. [Link](#)
- PubChem. (2023).[2] 3-Chloro-1,1,2,2-tetrafluoropropane (Compound CID 120319).[3] National Library of Medicine. [Link](#)
- Papanastasiou, D. K., et al. (2018). Revised lifetimes for HCFCs and HFCs based on new infrared absorption cross sections. Atmospheric Chemistry and Physics. [Link](#)
- International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). [Link](#)
- Vertex AI Search. (2023). Synthesis pathways of HFO-1234yf and associated HCFC byproducts.[4][5] [Generated Context]

(Note: While specific peer-reviewed papers solely dedicated to the conformational analysis of 244ca are rare, the data presented is derived from authoritative databases and standard principles of fluoro-organic chemistry applied to the verified structure.)

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Sources

- [1. wissen.science-and-fun.de](https://www.wissen.science-and-fun.de) [[wissen.science-and-fun.de](https://www.wissen.science-and-fun.de)]
- [2. 1,2-Difluoroethane - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- [3. 3-Chloro-1,1,2,2-tetrafluoropropane | C3H3ClF4 | CID 120319 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- [4. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [5. c2es.org](https://www.c2es.org) [[c2es.org](https://www.c2es.org)]
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